![molecular formula C26H21ClN4O3 B15080449 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-17-9](/img/structure/B15080449.png)
7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromeno, triazolo, and pyrimidine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chromeno and triazolo intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other chromeno, triazolo, and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Biological Activity
The compound 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 303094-17-9) is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an intricate structure that combines chromeno, triazolo, and pyrimidine moieties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H21ClN4O3 |
Molecular Weight | 472.9 g/mol |
IUPAC Name | 11-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI Key | RYLBXYSQGBFZHB-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- A study evaluating various derivatives demonstrated that compounds bearing electron-withdrawing groups showed notable growth inhibition against cancer cell lines such as cervical cancer (SISO) and bladder carcinoma (RT-112). The most active compound in this study had an IC50 value of approximately 2.87 µM compared to cisplatin's IC50 of 0.24 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related chromeno derivatives has shown efficacy against various bacterial strains and fungi:
- Chromenes have been reported to possess antimicrobial activities due to their ability to disrupt microbial cell membranes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets:
- The compound may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to apoptosis in cancer cells .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Properties
CAS No. |
303094-17-9 |
---|---|
Molecular Formula |
C26H21ClN4O3 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H21ClN4O3/c1-32-20-12-9-16(13-21(20)33-2)25-22-23(18-5-3-4-6-19(18)34-25)30-26-28-14-29-31(26)24(22)15-7-10-17(27)11-8-15/h3-14,24-25H,1-2H3,(H,28,29,30) |
InChI Key |
RYLBXYSQGBFZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)Cl)OC |
Origin of Product |
United States |
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